molecular formula C12H14F3NO B13597372 3-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-ol

3-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-ol

Cat. No.: B13597372
M. Wt: 245.24 g/mol
InChI Key: QBGGKQRCCCQKKY-UHFFFAOYSA-N
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Description

3-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidin-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for introducing the trifluoromethyl group is through trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The subsequent formation of the pyrrolidin-3-ol structure can be accomplished through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the pyrrolidin-3-ol structure.

    4-(trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.

    Trifluoromethylated phenols: A broader category of compounds with similar functional groups.

Uniqueness

3-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is unique due to the combination of the trifluoromethyl group and the pyrrolidin-3-ol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-2-9(6-10)7-11(17)4-5-16-8-11/h1-3,6,16-17H,4-5,7-8H2

InChI Key

QBGGKQRCCCQKKY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

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